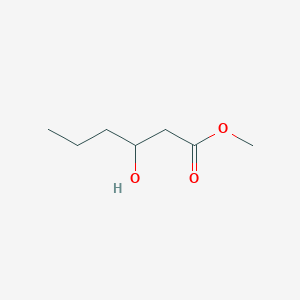

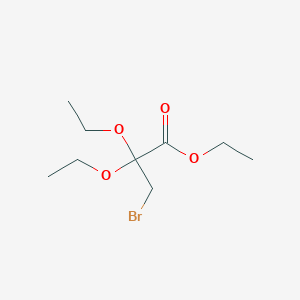

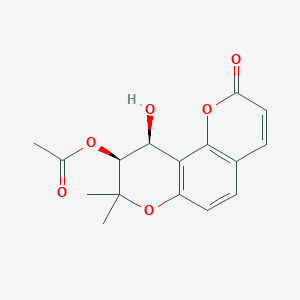

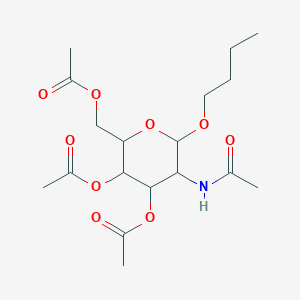

Ethyl 3-bromo-2,2-diethoxypropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-bromo-2,2-diethoxypropanoate (EBDP) is an organic compound that has been used in various scientific applications for many years. It is a colorless liquid with a boiling point of 140°C and a melting point of -60°C. EBDP is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a starting material for the synthesis of other compounds. EBDP is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Scientific Research Applications

Synthesis and Reaction Mechanisms

Chemical Transformations and Reaction Mechanisms : Ethyl 3-bromo-2,2-diethoxypropanoate has been utilized in the synthesis of various chemical compounds. For instance, its reaction with bromine azide or bromine led to the formation of ethyl (E)-2-azido-3-nitro-2-alkenoate and ethyl 3-bromo-2,2-diazido-3-nitroalkanoate, showcasing its versatility in creating nitrogen-containing compounds (Shin et al., 1978). Additionally, it serves as an intermediate in the synthesis of complex molecules, like cilastatin, through multi-step reactions involving esterification and cyclization processes (Chen Xin-zhi, 2006).

Electrochemical Applications : In electrochemistry, the reduction of ethyl 2-bromo-3-(3′,4′-dimethoxyphenyl)-3-(propargyloxy)propanoate at glassy carbon electrodes in dimethylformamide was studied, leading to the production of ethyl trans-3-(3′,4′-dimethoxyphenyl)-prop-2-enoate. This reaction demonstrates the potential of this compound derivatives in electrochemical synthesis processes (Esteves et al., 2003).

Synthetic Utility in Organic Chemistry : The compound also finds application in the synthesis of ethyl 4-acetyl-5-oxo-3-phenylhexanoate, highlighting its utility in producing complex organic structures with potential pharmaceutical relevance (Hongwei Wang & Yimin Hu, 2011). Moreover, its involvement in the synthesis of ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate through the Arbuzov reaction emphasizes its role in phosphorus chemistry (C. Nhu, 2013).

Safety and Hazards

Ethyl 3-bromo-2,2-diethoxypropanoate is considered hazardous. It is advised to avoid contact with skin and eyes, formation of dust and aerosols, and exposure without special instructions . It is classified as dangerous with precautionary statements including P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P330, P362+P364, P403+P233, and P501 .

properties

IUPAC Name |

ethyl 3-bromo-2,2-diethoxypropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BrO4/c1-4-12-8(11)9(7-10,13-5-2)14-6-3/h4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEDNINHIXFTQEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CBr)(OCC)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20512019 |

Source

|

| Record name | Ethyl 3-bromo-2,2-diethoxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79172-42-2 |

Source

|

| Record name | Ethyl 3-bromo-2,2-diethoxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

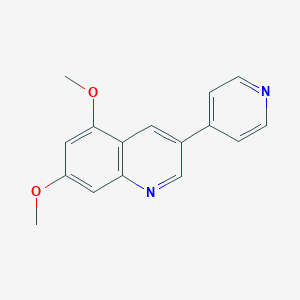

![(1-methyl-1H-indol-3-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-6-yl)methanone](/img/structure/B142717.png)